molecular formula C19H28N2O B2964074 1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol CAS No. 865613-03-2

1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol

Cat. No. B2964074
CAS RN: 865613-03-2
M. Wt: 300.446
InChI Key: QFJLVIBQTRNFGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(piperidin-1-yl)-3-(2,3,5-trimethyl-1H-indol-1-yl)propan-2-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmacology and medicinal chemistry. It is a synthetic compound that has been synthesized in recent years and has been found to have various biochemical and physiological effects.

Scientific Research Applications

Fluorination and Receptor Ligands

One study focused on the fluorination of 3-(3-(piperidin-1-yl)propyl)indoles, aiming to develop selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This research highlights the pharmacokinetic advantages of incorporating fluorine into ligands, significantly impacting their oral absorption and basicity. It underscores the potential of such modified compounds in enhancing drug efficacy and selectivity for the 5-HT1D receptor, indicative of their application in neurological and psychiatric disorders (M. B. van Niel et al., 1999).

Antidepressants Beyond SSRIs

Another area of application is in the development of new antidepressants beyond the scope of selective serotonin reuptake inhibitors (SSRIs). A series of 1-aryloxy-3-piperidinylpropan-2-ols possessing potent dual 5-HT1A receptor antagonism and serotonin reuptake inhibition was discovered, showcasing a novel approach to treating depression. These compounds exhibit selective and high affinity at the 5-HT1A receptor, demonstrating their potential as effective antidepressants with dual activities (K. Takeuchi et al., 2003).

Synthesis and Antidepressant Activity

Research into the synthesis of rigid analogues of SSRIs has also been conducted, where several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols were prepared and evaluated for antidepressant activity. This study provides insights into the chemical modifications that can enhance the antidepressant properties of SSRIs, offering a foundation for developing more effective treatments for depression (S. Kiran Kumar et al., 2004).

Antifungal Agents

The design of new antifungal agents represents another critical application. A study on the synthesis and evaluation of 1-[(1H-indol-5-ylmethyl)amino]-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols revealed compounds with potent MICs against Candida albicans, showcasing the utility of such molecules in combating fungal infections. This research underscores the importance of exploring diverse chemical structures for developing new antifungal therapies (Rémi Guillon et al., 2009).

properties

IUPAC Name

1-piperidin-1-yl-3-(2,3,5-trimethylindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14-7-8-19-18(11-14)15(2)16(3)21(19)13-17(22)12-20-9-5-4-6-10-20/h7-8,11,17,22H,4-6,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJLVIBQTRNFGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C)C)CC(CN3CCCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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